2-[(Diphenylmethyl)thio]acetamide

Catalog No.
S1528011
CAS No.
68524-30-1
M.F
C15H15NOS
M. Wt
257.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Diphenylmethyl)thio]acetamide

CAS Number

68524-30-1

Product Name

2-[(Diphenylmethyl)thio]acetamide

IUPAC Name

2-benzhydrylsulfanylacetamide

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

InChI

InChI=1S/C15H15NOS/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)

InChI Key

HCRQRIFRHGPWBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N

Synonyms

2-(Benzhydrylthio)acetamide; USP Modafinil Related Compound C; Olivo, H

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N

The exact mass of the compound 2-[(Diphenylmethyl)thio]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(Diphenylmethyl)thio]acetamide (CAS 68524-30-1), also commercially designated as Deoxy Modafinil or Modafinil USP Related Compound C, is a specific thioether-amide intermediate. In pharmaceutical manufacturing, it serves as the penultimate precursor in the synthesis of the wakefulness-promoting agent Modafinil, requiring only a final selective oxidation step. Commercially, it is procured either as a bulk intermediate to streamline active pharmaceutical ingredient (API) synthesis—bypassing hazardous upstream amidation steps—or as a highly purified, pharmacopeia-traceable reference standard for high-performance liquid chromatography (HPLC) impurity profiling. Its dual utility in both upstream synthesis and downstream regulatory quality control makes it a critical material for API manufacturers and analytical laboratories.

Substituting 2-[(Diphenylmethyl)thio]acetamide with upstream precursors like 2-[(diphenylmethyl)thio]acetic acid forces manufacturers to perform in-house amidation, a process that historically relies on corrosive reagents like thionyl chloride or requires high-pressure ammonia handling. In analytical contexts, generic thioethers or other modafinil-related compounds (such as Modafinil Acid) cannot substitute for this exact molecule. Regulatory monographs (USP/EP) strictly mandate the quantification of unoxidized precursor carryover (Impurity C) in the final Modafinil API . Using any other compound for retention time mapping or limit testing will result in immediate regulatory non-compliance and batch rejection.

Direct Oxidation to Modafinil API

Procuring 2-[(diphenylmethyl)thio]acetamide allows manufacturers to synthesize Modafinil via a single-step oxidation using hydrogen peroxide. Optimized protocols demonstrate that oxidizing this specific acetamide precursor yields Modafinil at >99% HPLC purity[1]. By contrast, starting from the upstream 2-[(diphenylmethyl)thio]acetic acid requires a multi-step sequence (esterification followed by amidation, or hazardous chlorination) before oxidation can occur[1]. Procuring the pre-formed acetamide directly eliminates these synthetic bottlenecks and avoids the yield losses typically associated with the amidation step.

Evidence DimensionSynthetic steps to final API
Target Compound Data1 step (oxidation), yielding >99% pure Modafinil
Comparator Or Baseline2-[(Diphenylmethyl)thio]acetic acid (requires 3 steps: esterification, amidation, oxidation)
Quantified DifferenceEliminates 2 synthetic steps and avoids hazardous amidation reagents
ConditionsHydrogen peroxide oxidation in batch or flow reactors

Procuring the acetamide intermediate significantly streamlines API manufacturing, reducing cycle times and eliminating the need to handle corrosive amidation reagents.

Regulatory Compliance in Impurity Profiling

In quality control workflows, 2-[(diphenylmethyl)thio]acetamide functions as Modafinil USP Related Compound C (or EP Impurity E). Analytical data confirms that this unoxidized precursor can persist in the final API if the hydrogen peroxide oxidation step is incomplete . During HPLC analysis (typically at 220 nm), this compound exhibits a distinct retention time compared to the sulfoxide API and sulfone degradants. Generic internal standards cannot be used to quantify this specific impurity; regulatory agencies require the exact CAS 68524-30-1 standard to validate that the unoxidized precursor is below the pharmacopeial threshold .

Evidence DimensionRegulatory acceptance for Impurity C quantification
Target Compound DataStrictly required for USP/EP Modafinil monographs
Comparator Or BaselineGeneric thioethers or Modafinil Acid (Impurity A)
Quantified Difference100% compliance vs. automatic regulatory rejection for substitution
ConditionsHPLC-UV impurity profiling at 220 nm

Analytical laboratories must procure this exact standard to legally release Modafinil batches under USP/EP guidelines.

Processability and Purification Profile

An operational advantage of using 2-[(diphenylmethyl)thio]acetamide as the immediate precursor is its distinct solubility profile compared to the final Modafinil product. If unreacted precursor remains after the oxidation step, it can be efficiently removed using a simple methyl tert-butyl ether (MTBE) wash [1]. Because the thioether (acetamide precursor) is significantly more lipophilic than the sulfoxide (Modafinil), the MTBE wash selectively partitions the unreacted starting material away from the API[1]. This differential solubility is not as pronounced when dealing with acid-based precursors or sulfone over-oxidation products, making the thioacetamide process-friendly for high-purity API recovery.

Evidence DimensionLipophilicity-driven impurity clearance
Target Compound DataEfficiently removed from API via MTBE wash
Comparator Or BaselineSulfone degradants or acid precursors
Quantified DifferenceEnables single-solvent extraction to achieve >99% API purity
ConditionsPost-oxidation workup and phase separation

The distinct solubility of this precursor simplifies downstream purification, lowering solvent costs and avoiding complex chromatographic separations.

Commercial API Synthesis of Modafinil and Armodafinil

As the direct, penultimate precursor, 2-[(diphenylmethyl)thio]acetamide is procured in bulk to bypass hazardous amidation steps, allowing manufacturers to proceed directly to the final hydrogen peroxide oxidation step [1].

Pharmacopeial Quality Control (QC) Testing

Utilized as an essential analytical reference standard (USP Related Compound C / EP Impurity E) to calibrate HPLC equipment and quantify unreacted precursor levels in finished API batches .

Flow Chemistry Process Development

Employed as a baseline substrate in the development of continuous-flow oxidation reactors, where its conversion to the sulfoxide API is monitored to optimize residence times and oxidant stoichiometry[1].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 42 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

68524-30-1

Wikipedia

2-[(Diphenylmethyl)thio]acetamide

Dates

Last modified: 08-15-2023

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